N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methylsulfanyl group, and two phenyl rings
Properties
Molecular Formula |
C20H25NO2S |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H25NO2S/c1-24-13-12-18(22)15-21-20(23)14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19,22H,12-15H2,1H3,(H,21,23) |
InChI Key |
XKHBHRFUKJGPKS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,3-diphenylpropanoic acid with 2-hydroxy-4-(methylsulfanyl)butylamine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl rings contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide can be compared with similar compounds such as:
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-phenylpropanamide
These compounds share similar structural features but differ in the number and position of phenyl rings. The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
